molecular formula C14H10FNO5 B6392813 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid CAS No. 1261936-32-6

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6392813
CAS No.: 1261936-32-6
M. Wt: 291.23 g/mol
InChI Key: QNRKNIWDRQAPLY-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 2-fluoro-4-methoxycarbonylphenylboronic acid with a suitable halogenated nicotinic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the methoxycarbonyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the methoxycarbonyl group can produce an alcohol.

Scientific Research Applications

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The fluorine atom and methoxycarbonyl group can enhance the compound’s binding affinity to enzymes or receptors. The hydroxynicotinic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxynicotinic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the hydroxynicotinic acid moiety differentiates it from other similar compounds and enhances its utility in various research fields.

Properties

IUPAC Name

5-(2-fluoro-4-methoxycarbonylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-14(20)7-2-3-9(11(15)5-7)8-4-10(13(18)19)12(17)16-6-8/h2-6H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRKNIWDRQAPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688101
Record name 5-[2-Fluoro-4-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-32-6
Record name 5-[2-Fluoro-4-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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